molecular formula C18H19N3O3S B13436678 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide

2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide

Cat. No.: B13436678
M. Wt: 357.4 g/mol
InChI Key: ZXLVWGCEWBNAJJ-UHFFFAOYSA-N
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Description

2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the pyridine ring and the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its therapeutic potential and optimize its use in drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide include other indole derivatives, pyridine-containing compounds, and sulfonamides. Examples include:

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Pyridine-2-carboxylic acid: A pyridine derivative with potential biological activities.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(1-acetyl-3-pyridin-4-ylindol-5-yl)-N-methylethanesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-13(22)21-12-17(15-5-8-20-9-6-15)16-11-14(3-4-18(16)21)7-10-25(23,24)19-2/h3-6,8-9,11-12,19H,7,10H2,1-2H3

InChI Key

ZXLVWGCEWBNAJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)CCS(=O)(=O)NC)C3=CC=NC=C3

Origin of Product

United States

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